Cas no 82185-41-9 (Benzyl 2-Aminobenzoate)

Benzyl 2-Aminobenzoate structure
Benzyl 2-Aminobenzoate structure
Product Name:Benzyl 2-Aminobenzoate
CAS No:82185-41-9
MF:C14H13NO2
MW:227.258523702621
MDL:MFCD00060605
CID:722495
PubChem ID:354334739
Update Time:2025-08-05

Benzyl 2-Aminobenzoate Chemical and Physical Properties

Names and Identifiers

    • Benzyl 2-aminobenzoate
    • Benzyl Anthranilate
    • Benzoic acid, 2-amino-,phenylmethyl ester
    • 2-Aminobenzoic Acid Benzyl Ester
    • Anthranilic Acid Benzyl Ester
    • Benzoic acid, 2-amino-, phenylmethyl ester
    • ZHZPDMZPDWXVMJ-UHFFFAOYSA-N
    • Benzyl 2-aminobenzoate #
    • phenylmethyl 2-aminobenzoate
    • Oprea1_030897
    • KSC649I7L
    • (phenylmethyl) 2-azanylbenzoate
    • SBB017812
    • 2716AC
    • VZ31351
    • 2-aminobenzoic acid (phenylmethyl) ester
    • Benzoic acid, 2-amino-,p
    • Anthranilic acid, benzyl ester (7CI)
    • Benzyl o-aminobenzoate
    • SCHEMBL445585
    • B5249
    • NS00022818
    • A12861
    • FS-4727
    • DTXCID00154097
    • DTXSID10231606
    • EINECS 279-911-2
    • CS-0456003
    • AKOS009144120
    • 82185-41-9
    • MFCD00060605
    • Benzyl 2-Aminobenzoate
    • MDL: MFCD00060605
    • Inchi: 1S/C14H13NO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10,15H2
    • InChI Key: ZHZPDMZPDWXVMJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C(N)=CC=CC=1)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 227.09500
  • Monoisotopic Mass: 227.094629
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 52.3

Experimental Properties

  • Color/Form: No data available
  • Density: 1.194
  • Melting Point: 76.0 to 80.0 deg-C
  • Boiling Point: 206°C/7mmHg(lit.)
  • Flash Point: 215.1±18.5 °C
  • Refractive Index: 1.618
  • PSA: 52.32000
  • LogP: 3.20700
  • λmax: 334(MeOH)(lit.)

Benzyl 2-Aminobenzoate Security Information

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Benzyl 2-Aminobenzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  24 h, 40 °C
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
1.3 Reagents: Water
Reference
Synthesis of simple analogues of methyllycaconitine-an efficient method for the preparation of the N-substituted anthranilate pharmacophore
Barker, David; et al, Tetrahedron, 2004, 60(28), 5953-5963

Production Method 2

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  16 h, 80 °C
Reference
The multicomponent approach to N-methyl peptides: total synthesis of antibacterial (-)-viridic acid and analogues
Neves Filho, Ricardo A. W.; et al, Beilstein Journal of Organic Chemistry, 2012, 8, 2085-2090

Production Method 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium borohydride Catalysts: Palladium Solvents: Benzene ;  rt; 14 h, rt
Reference
Hydrogenation of alkenes with NaBH4, CH2CO2H, Pd/C in the presence of O- and N-benzyl functions
Al Soom, Nuha; et al, International Journal of Organic Chemistry, 2016, 6(1), 1-11

Production Method 4

Reaction Conditions
1.1 15 min; 1 h; rt → 0 °C
1.2 Reagents: Water
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  24 h, 40 °C
2.2 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
2.3 Reagents: Water
Reference
Synthesis of simple analogues of methyllycaconitine-an efficient method for the preparation of the N-substituted anthranilate pharmacophore
Barker, David; et al, Tetrahedron, 2004, 60(28), 5953-5963

Production Method 5

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Acetic acid Solvents: Water ;  pH 7, rt
Reference
Lossen-type rearrangement products in the reaction of N-(phthalimidoyloxy)-3-phenylpropionate and - tosylate with benzyl alcohol
Takagi, Shunsuke; et al, Heterocycles, 2009, 78(6), 1433-1438

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  12 h, 30 °C
Reference
Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases
Verma, Ekta; et al, ACS Omega, 2021, 6(12), 8346-8355

Production Method 7

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
1.2 Reagents: Sodium borohydride Solvents: Ethanol
Reference
A high yielding synthesis of anthranilate esters from sterically hindered alcohols
Barker, D.; et al, Tetrahedron Letters, 2001, 42(9), 1785-1788

Production Method 8

Reaction Conditions
1.1 Reagents: Bromotrichloromethane ,  Triphenylphosphine Solvents: Dichloromethane
2.1 Reagents: Acetic acid ,  Sodium borohydride Catalysts: Palladium Solvents: Benzene ;  rt; 14 h, rt
Reference
Hydrogenation of alkenes with NaBH4, CH2CO2H, Pd/C in the presence of O- and N-benzyl functions
Al Soom, Nuha; et al, International Journal of Organic Chemistry, 2016, 6(1), 1-11

Production Method 9

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium bromide
Reference
Convenient synthesis of esters of 2-pyrrolecarboxylic acid and of pyridinecarboxylic acids by solid-liquid phase transfer catalysis without added solvent
Barry, Jean; et al, Heterocycles, 1985, 23(4), 875-80

Production Method 10

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium bromide
Reference
Convenient synthesis of esters of 2-pyrrolecarboxylic acid and of pyridinecarboxylic acids by solid-liquid phase transfer catalysis without added solvent
Barry, Jean; et al, Heterocycles, 1985, 23(4), 875-80

Production Method 11

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  3 h, rt
Reference
Studies on the Lossen-type rearrangement of N-(3-phenylpropionyloxy) phthalimide and N-tosyloxy derivatives with several nucleophiles
Sheikh, Chanmiya Md.; et al, Tetrahedron, 2010, 66(12), 2132-2140

Production Method 12

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  3 h, 0 °C
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  3 h, rt
Reference
Studies on the Lossen-type rearrangement of N-(3-phenylpropionyloxy) phthalimide and N-tosyloxy derivatives with several nucleophiles
Sheikh, Chanmiya Md.; et al, Tetrahedron, 2010, 66(12), 2132-2140

Benzyl 2-Aminobenzoate Raw materials

Benzyl 2-Aminobenzoate Preparation Products

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Amadis Chemical Company Limited
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(CAS:82185-41-9)Benzyl 2-Aminobenzoate
Order Number:A840267
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:49
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:82185-41-9)BENZYL ANTHRANILATE
Order Number:1646246
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Purity:98%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:82185-41-9) 苄酯
Order Number:LE1646246
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:30
Price ($):discuss personally
Email:18501500038@163.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:82185-41-9)Benzyl 2-Aminobenzoate
A840267
Purity:99%
Quantity:50g
Price ($):375.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:82185-41-9)BENZYL ANTHRANILATE
1646246
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Email